10,13-Dibromodibenzo[a,c]phenazine
CAS No.:
Cat. No.: VC16254136
Molecular Formula: C20H10Br2N2
Molecular Weight: 438.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H10Br2N2 |
|---|---|
| Molecular Weight | 438.1 g/mol |
| IUPAC Name | 10,13-dibromophenanthro[9,10-b]quinoxaline |
| Standard InChI | InChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H |
| Standard InChI Key | NIXXDPUGTYFUMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5N=C24)Br)Br |
Introduction
Molecular Structure and Chemical Identity
Core Architecture and Substituent Effects
10,13-Dibromodibenzo[a,c]phenazine belongs to the dibenzophenazine family, featuring a planar polycyclic aromatic hydrocarbon (PAH) framework. The phenazine core consists of two benzene rings fused to a pyrazine unit, with bromine atoms introduced at the 10 and 13 positions (Figure 1) . This substitution pattern enhances electron deficiency, making the compound an effective acceptor in charge-transfer systems . The molecular formula is C₂₀H₁₀Br₂N₂, with a molar mass of 438.11 g/mol .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the compound. Key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:
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A doublet at δ 9.41 ppm (J = 1.5 Hz, 2H), assigned to protons adjacent to bromine atoms.
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A triplet at δ 7.75 ppm (4H), corresponding to aromatic protons on the peripheral benzene rings .
The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals carbons bonded to bromine at δ 143.4 ppm, while aromatic carbons resonate between δ 123.3–131.8 ppm .
Table 1: Key NMR Data for 10,13-Dibromodibenzo[a,c]phenazine
| Proton/Carbon Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-10,13 | 9.41 | d (J=1.5 Hz) |
| H-2,3 | 8.50 | dd |
| H-5,8 | 7.96 | s |
| C-Br | 143.4 | - |
Computational Insights
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 2.3 eV for 10,13-dibromodibenzo[a,c]phenazine, aligning with its strong electron-accepting behavior . The LUMO is localized on the phenazine core, while the HOMO resides on the brominated benzene rings, facilitating charge transfer in D-A systems .
Synthesis and Optimization
Reaction Mechanism
The synthesis involves a condensation reaction between 3,6-dibromobenzene-1,2-diamine and phenanthrene-9,10-dione in ethanol under reflux (100°C), catalyzed by p-toluenesulfonic acid (PTSA) . The mechanism proceeds via:
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Schiff base formation: The diamine reacts with the diketone to form an intermediate diimine.
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Cyclization: Acid catalysis promotes intramolecular cyclization, yielding the dibenzophenazine core.
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Bromine retention: Bromine atoms remain intact due to the reaction’s mild conditions .
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | PTSA (10 mol%) |
| Temperature | 100°C |
| Reaction Time | 12–16 hours |
| Yield | 88% |
Scalability and Purification
The crude product precipitates as a yellow solid upon cooling, which is filtered and washed with cold ethanol . Recrystallization from chloroform/hexane mixtures enhances purity (>98%), as verified by high-performance liquid chromatography (HPLC) .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature (Td) of 320°C under nitrogen, indicating suitability for high-temperature processing in device fabrication .
Optical Properties
The compound exhibits a λmax at 375 nm (UV-vis, CHCl₃), attributed to π-π* transitions. A weaker absorption band at 550 nm suggests intramolecular charge transfer (ICT) .
Table 3: Key Optical and Electronic Parameters
| Property | Value |
|---|---|
| λmax (UV-vis) | 375 nm, 550 nm |
| HOMO (eV) | -6.1 |
| LUMO (eV) | -3.8 |
| Band Gap (eV) | 2.3 |
Electrochemical Behavior
Cyclic voltammetry (CV) in dichloromethane shows a reversible reduction wave at -1.2 V vs. Fc/Fc⁺, corresponding to LUMO stabilization by bromine .
Applications in Advanced Materials
Polymer Solar Cells (PSCs)
10,13-Dibromodibenzo[a,c]phenazine is copolymerized with benzotriazole and thiophene derivatives to create low-bandgap polymers (Eg ≈ 1.5 eV) . These polymers achieve power conversion efficiencies (PCEs) of up to 6.7% in bulk-heterojunction devices with PC₇₁BM as the acceptor .
Donor-Acceptor Triads
Incorporating the compound into D-A-D triads with carbazole donors enhances thermally activated delayed fluorescence (TADF). The triads exhibit photoluminescence quantum yields (PLQY) of 42% in thin films .
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid structure suppresses non-radiative decay, enabling external quantum efficiencies (EQE) of 8.2% in green-emitting OLEDs .
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